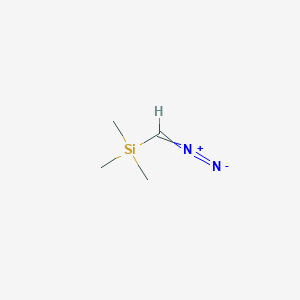

Trimethylsilyldiazomethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most organic solventsinsoluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diazomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDSBJMLAHVLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074653 | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow liquid; [HSDB] | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96 °C at 775 mm Hg | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Insoluble in water | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Greenish-yellow liquid | |

CAS No. |

18107-18-1 | |

| Record name | Trimethylsilyldiazomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSILYLDIAZOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Storage of Trimethylsilyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and proper storage conditions for trimethylsilyldiazomethane (TMSD), a widely used but hazardous reagent in organic synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the reagent's integrity.

Introduction

This compound ((CH₃)₃SiCHN₂) is a greenish-yellow liquid commonly used as a methylating agent and a safer substitute for the highly explosive and toxic diazomethane (B1218177) gas.[1][2] Despite its improved safety profile, TMSD is a flammable, highly toxic, and potentially shock-sensitive compound that requires careful handling and storage to mitigate risks.[1][3][4] This document outlines the key stability parameters, recommended storage protocols, and safe handling procedures for TMSD.

Stability Profile of this compound

The stability of TMSD is influenced by several factors, including temperature, light, moisture, and the presence of incompatible substances. Understanding these sensitivities is paramount for its safe use.

2.1. Thermal Stability

TMSD is relatively stable, particularly when stored at low temperatures.[5] However, it is sensitive to heat and temperature extremes, which can promote decomposition.[1]

2.2. Sensitivity to Light and Moisture

TMSD is sensitive to both light and moisture.[3][6] It is known to decompose upon exposure to light.[6] While immiscible with water, contact with moisture should be avoided.[3][7] It is reported to be stable against hydrolysis by neutral water or 20% potassium hydroxide (B78521) solution.[8]

2.3. Shock Sensitivity

There is an indication that TMSD may be shock-sensitive, warranting careful handling to avoid mechanical shock.[3]

2.4. Incompatible Materials

Contact with incompatible materials can lead to vigorous reactions and decomposition. Key incompatibilities include:

-

Acids and Oxidizing Agents: Avoid contact with acids and strong oxidizing agents.[1][6]

-

Halogens: Incompatible with chlorine and fluorine.[1]

-

Perchlorates: Avoid contact with perchlorates.[1]

-

Alcohols: In alcoholic solvents under acidic or basic conditions, TMSD can generate diazomethane, which is significantly more toxic and explosive.[4][9]

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

| Parameter | Condition | Observation | Reference(s) |

| Thermal Stability | Storage of a hexane (B92381) solution at 0°C with protection from light. | No decomposition observed for over 6 months. | [5] |

| An iron complex of TMSD in benzene-d₆ at 80°C. | Persistent for at least 3 days with no evidence of N₂ extrusion. | [10][11] | |

| Solution Stability | Standard solutions in 1,2,4-trimethylbenzene (B165218) stored refrigerated. | Stable for up to 7 days. | [12] |

| On XAD-4 sorbent (unextracted) at refrigerated temperatures. | Stable for up to 7 days. | [12] |

Recommended Storage and Handling Protocols

Proper storage and handling are essential for maintaining the stability of TMSD and ensuring a safe laboratory environment.

4.1. Storage Conditions

-

Container: Keep the container tightly closed and properly sealed to prevent leakage.[1][13] Opened containers must be carefully resealed.[1]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen gas.[9][13]

-

Temperature: Store in a cool, dry, and well-ventilated area.[1][13] Refrigeration is recommended.[3] If stored in a refrigerator, it must be in a sealed secondary container.[1]

-

Light: Protect from direct sunlight and other light sources.[1][6]

-

Location: Store locked up or in an area accessible only to qualified or authorized personnel.[13] Keep away from heat, sparks, and open flames.[13]

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | C4H10N2Si | CID 167693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Disassembly at a Three-Fold Symmetric Iron Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Characterization and Generation of Exposure Concentrations - NTP Technical Report on the Toxicity Studies of this compound (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction of Trimethylsilyldiazomethane with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between trimethylsilyldiazomethane (TMS-diazomethane) and carboxylic acids for the formation of methyl esters. This reaction is a cornerstone of organic synthesis, prized for its mild conditions and high efficiency. This document delves into the core mechanism, presents quantitative data, outlines detailed experimental protocols, and provides a visual representation of the reaction pathway.

Core Reaction Mechanism: A Methanol-Mediated Pathway

The esterification of carboxylic acids using TMS-diazomethane is not a direct reaction but rather a nuanced, methanol-mediated process. While a classical mechanism involving direct protonation of TMS-diazomethane by the carboxylic acid has been considered, compelling evidence from deuterium-labeling studies points to a concurrent acid-catalyzed methanolytic liberation of diazomethane (B1218177) as the operative pathway.[1]

The reaction can be dissected into the following key steps:

-

Acid-Catalyzed Methanolysis of TMS-diazomethane: The carboxylic acid acts as a catalyst, protonating the TMS-diazomethane. This protonated intermediate then reacts with methanol (B129727), which is typically used as a co-solvent, to generate diazomethane and trimethylsilanol.

-

Formation of the Key Intermediate: The liberated diazomethane is then protonated by the carboxylic acid to form a highly reactive methyldiazonium ion and a carboxylate anion.

-

Nucleophilic Attack and Ester Formation: The carboxylate anion, acting as a nucleophile, attacks the methyl group of the methyldiazonium ion in a classic SN2 reaction. This results in the formation of the desired methyl ester and the evolution of nitrogen gas as the sole byproduct.[1]

The presence of methanol is critical for achieving high yields of the methyl ester and suppressing the formation of unwanted side products, such as trimethylsilyl (B98337) and trimethylsilylmethyl esters, which can arise in the absence of an alcohol.[2]

Reaction Pathway Diagram

The following diagram illustrates the step-by-step mechanism of the reaction.

Quantitative Data: Reaction Yields

The methylation of carboxylic acids with TMS-diazomethane is known for its high efficiency, often providing near-quantitative yields under mild conditions.[3][4] The following table summarizes the reported yields for the methylation of various naturally occurring carboxylic acids.

| Entry | Carboxylic Acid | Product | Yield (%) |

| 1 | Oleic acid | Methyl oleate | 96 |

| 2 | Abietic acid | Methyl abietate | 94 |

| 3 | Cholic acid | Methyl cholate | 99 |

| 4 | Deoxycholic acid | Methyl deoxycholate | 98 |

| 5 | Lithocholic acid | Methyl lithocholate | 94 |

| 6 | Betulinic acid | Methyl betulinate | 91 |

| 7 | Glycyrrhetinic acid | Methyl glycyrrhetinate | 99 |

Table adapted from a study on the methylation of natural products.

Experimental Protocols

Below are two representative experimental protocols for the methylation of carboxylic acids using TMS-diazomethane.

Protocol 1: General Procedure for Methyl Esterification

This protocol is a general method applicable to a wide range of carboxylic acids.

Materials:

-

Carboxylic acid

-

This compound (TMS-diazomethane), ~2 M solution in hexanes

-

Methanol (MeOH)

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) in a mixture of toluene and methanol (e.g., 10 mL, 3:2 v/v).

-

To the stirred solution, add the TMS-diazomethane solution dropwise at room temperature until a faint yellow color persists, indicating a slight excess of the reagent. This typically requires 1.1 to 1.5 mmol of TMS-diazomethane.

-

Continue stirring the reaction mixture for 30 minutes at room temperature. The disappearance of the yellow color and cessation of gas evolution indicate the completion of the reaction.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude methyl ester.

-

Purify the crude product by an appropriate method, such as column chromatography, if necessary.

Protocol 2: Methyl Esterification of a Protected Amino Acid

This protocol details the esterification of a protected serine derivative, demonstrating the method's compatibility with sensitive functional groups.[5]

Materials:

-

Boc-D-Ser(Bzl)-OH (596 mg, 2.02 mmol)

-

This compound (ca. 10% in Hexane, ca. 0.6 mol/L)

-

Diethyl ether

-

Methanol

Procedure:

-

Prepare a solution of Boc-D-Ser(Bzl)-OH in a 7:2 mixture of diethyl ether and methanol (18 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add the TMS-diazomethane solution (4.0 mL, 2.4 mmol) dropwise over 5 minutes. Evolution of nitrogen gas should be observed.[5]

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (ethyl acetate:hexane = 3:1, Rf = 0.52).[5]

-

If the reaction is incomplete, add an additional portion of TMS-diazomethane solution (0.4 mL, 0.24 mmol) and continue stirring for another 3 hours at 0 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Concentrate the mixture in vacuo to afford the desired product, O-Bn-N-Boc-D-Ser-OMe, as a pale brown oil (625 mg, 100% yield).[5]

Potential Side Reactions and Considerations

While the reaction is generally high-yielding and clean, certain side reactions can occur, particularly with sensitive substrates or under non-optimal conditions.

-

O-methylation of Phenols: Phenolic hydroxyl groups, especially those activated by electron-donating groups on an aromatic ring, can undergo O-methylation as a side reaction.[1]

-

Reaction with other Functional Groups: Although carboxylic acids react preferentially, other functional groups such as aldehydes, ketones, and alcohols can also react with diazomethane, albeit typically at a slower rate.[2]

-

Formation of Trimethylsilyl and Trimethylsilylmethyl Esters: In the absence of methanol, the reaction can proceed through an alternative pathway, leading to the formation of trimethylsilyl and trimethylsilylmethyl ester byproducts.[2]

It is therefore crucial to employ methanol as a co-solvent and to carefully control the stoichiometry of the TMS-diazomethane to minimize these side reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 3. This compound – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Trimethylsilyldiazomethane

Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) is a versatile and widely used reagent in organic synthesis, serving as a safer, more stable substitute for the hazardous diazomethane.[1] It is employed for various transformations, including the esterification of carboxylic acids, cyclopropanation reactions, and the formation of heterocyclic compounds.[2][3] Accurate characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying its purity, determining its concentration in solution, and ensuring its proper use in chemical reactions. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including quantitative data, experimental protocols, and visualizations of its structure and analytical workflow.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the protons of the trimethylsilyl (B98337) (TMS) group and the single proton of the diazomethyl group. The chemical shifts can vary slightly depending on the deuterated solvent used for the analysis.

| Solvent | Trimethylsilyl Protons (-Si(CH₃)₃) | Diazomethyl Proton (-CHN₂) | Reference |

| Hexane | δ 0.16 ppm (s, 9H) | δ 2.58 ppm (s, 1H) | [4] |

| Chloroform-d (CDCl₃) | δ 0.16 ppm (s, 9H) | δ 2.58 ppm (s, 1H) | [2] |

| Diethyl ether-d₁₀ (Et₂O-d₁₀) | δ 0.09 ppm (s, 9H) | δ 2.62 ppm (s, 1H) | [2] |

Molecular Structure and Proton Environments

The simple molecular structure of this compound gives rise to its straightforward ¹H NMR spectrum. The nine protons on the three methyl groups attached to the silicon atom are chemically equivalent due to free rotation, resulting in a single, sharp signal. The unique proton attached to the carbon of the diazo group gives rise to the second singlet.

References

physical and chemical properties of trimethylsilyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of trimethylsilyldiazomethane, a versatile and safer reagent for various organic syntheses. It includes detailed experimental protocols and visual representations of key reaction mechanisms to facilitate its effective and safe use in research and development.

Physical Properties

This compound, with the chemical formula (CH₃)₃SiCHN₂, is a greenish-yellow liquid at room temperature.[1][2][3][4] It is widely used as a solution in organic solvents like hexanes, diethyl ether, or dichloromethane.[2][5] Key physical data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₁₀N₂Si | [5][6][7][8][9] |

| Molecular Weight | 114.22 g/mol | [1][5][6][7][8][9] |

| CAS Number | 18107-18-1 | [5][7][8] |

| Appearance | Greenish-yellow to clear yellow liquid | [1][2][4][5][10] |

| Boiling Point | 96 °C at 775 mmHg | [1][5][10][11] |

| Density | Approximately 0.773 g/mL at 25 °C | [5][11] |

| Refractive Index (n_D²⁵) | 1.4362 | [1][10][11] |

| Solubility | Soluble in most organic solvents; insoluble in water.[5][10][11] | Miscible with organic solvents.[5][10][11] |

| Stability | Stable in sealed containers under a dry, inert atmosphere.[12] Sensitive to moisture, light, and shock.[5][11] Decomposes on exposure to light.[12] |

Spectral Data

The structural features of this compound are confirmed by its characteristic spectral data.

| Spectral Data | Value | Reference |

| Infrared (IR) | 2075, 1260, 885 cm⁻¹ | [5] |

| ¹H NMR (in hexane) | δ 0.16 (s, 9H), δ 2.58 (s, 1H) | [5] |

Chemical Properties and Reactivity

This compound serves as a stable and safer substitute for the highly toxic and explosive diazomethane.[5][13][14] Its primary applications in organic synthesis include:

-

Methylating Agent: It is extensively used for the methylation of carboxylic acids to form methyl esters, often in the presence of methanol (B129727) to achieve high yields.[2][5][14] It can also convert sterically hindered alcohols to their corresponding methyl ethers.[2][5]

-

One-Carbon Homologation: It is a key reagent in the Arndt-Eistert synthesis for the extension of carboxylic acid chains.[1][5][15]

-

[10][13]-Dipolar Cycloadditions: It participates in [3+2] cycloaddition reactions with alkenes to form pyrazolines.[16][17][18]

-

Other Reactions: It is also utilized in insertion reactions, cyclopropanation, and the Doyle-Kirmse reaction with allyl sulfides and amines.[2][5]

The compound can be deprotonated by butyllithium (B86547) to form a lithiated species, which is a versatile intermediate for synthesizing other trimethylsilyldiazoalkanes.[2]

Experimental Protocols

4.1. Synthesis of this compound via Diazo-Transfer

This protocol is based on the widely used method of reacting trimethylsilylmethylmagnesium chloride with diphenyl phosphorazidate (DPPA).[1][5][10][11][13]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Diphenyl phosphorazidate (DPPA)

-

Argon gas

-

Ice-sodium chloride bath

Procedure:

Step A: Preparation of Trimethylsilylmethylmagnesium Chloride

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer under an argon atmosphere.

-

Add magnesium turnings to the flask.

-

Add a solution of chloromethyltrimethylsilane in anhydrous diethyl ether dropwise to the magnesium turnings. A small amount of 1,2-dibromoethane can be used to initiate the Grignard reaction.

-

Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at reflux for an additional hour.

-

Cool the resulting Grignard reagent solution to room temperature.

Step B: Diazo-Transfer Reaction

-

In a separate flask under argon, prepare a solution of diphenyl phosphorazidate in anhydrous diethyl ether and cool it in an ice-sodium chloride bath.

-

Slowly add the prepared Grignard reagent from Step A to the cooled DPPA solution with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at low temperature for a period, then warm to room temperature.

-

Quench the reaction by carefully adding cold water.

-

Separate the organic layer, and wash the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with cold water, and dry over anhydrous sodium sulfate.

Step C: Purification

-

Filter the dried solution and slowly concentrate it by distillation at atmospheric pressure using a Vigreux column.

-

The final product is typically obtained as a solution in hexane (B92381) or another suitable solvent.[5][13]

4.2. Methyl Esterification of a Carboxylic Acid

This protocol describes a general procedure for the methylation of a carboxylic acid using this compound.[19]

Materials:

-

Carboxylic acid (e.g., Boc-D-Ser(Bzl)-OH)

-

This compound solution (e.g., ~0.6 M in hexane)

-

Diethyl ether

-

Methanol

-

Ice bath

Procedure:

-

Dissolve the carboxylic acid in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add the this compound solution dropwise over several minutes. Evolution of nitrogen gas is typically observed.[19]

-

Stir the reaction mixture at 0 °C for several hours. The reaction progress can be monitored by TLC.

-

If the reaction is incomplete, an additional portion of this compound can be added.

-

Once the reaction is complete, allow the mixture to warm to room temperature and concentrate it in vacuo to obtain the methyl ester.

Reaction Mechanisms and Visualizations

5.1. Methylation of Carboxylic Acids

The reaction of a carboxylic acid with this compound, in the presence of methanol, proceeds through a proton transfer followed by a nucleophilic attack to yield the methyl ester and nitrogen gas.

References

- 1. This compound | C4H10N2Si | CID 167693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. This compound [commonorganicchemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. CAS 18107-18-1: this compound | CymitQuimica [cymitquimica.com]

- 7. (Trimethylsilyl)diazomethane 2.0M hexanes 18107-18-1 [sigmaaldrich.com]

- 8. Figure 1, [this compound (CASRN 18107-18-1; Chemical Formula:...]. - NTP Technical Report on the Toxicity Studies of this compound (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. (TRIMETHYLSILYL)DIAZOMETHANE | 18107-18-1 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 15. This compound in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. 1, 3-Dipolar Cylcloadditions of this compound Revisited: Steric Demand of the Dipolarophile and the Influence on Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,3-dipolar cycloadditions of this compound revisited: steric demand of the dipolarophile and the influence on product distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]

trimethylsilyldiazomethane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyldiazomethane (TMSD), with the chemical formula (CH₃)₃SiCHN₂, is an organosilicon compound widely utilized in organic synthesis as a methylating agent. It serves as a safer, non-explosive, and more convenient alternative to diazomethane (B1218177) for the esterification of carboxylic acids and the O-methylation of phenols and enols.[1][2][3] Commercially available in solutions of hexanes, diethyl ether, or dichloromethane (B109758), this greenish-yellow liquid offers stability and ease of handling, making it a valuable reagent in both academic research and industrial drug development.[2][3]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and primary applications, and critical safety information for its proper handling.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 18107-18-1 | [4] |

| Molecular Weight | 114.22 g/mol | [3][4] |

| Molecular Formula | C₄H₁₀N₂Si | [4] |

| Appearance | Greenish-yellow liquid | [2][3] |

| Boiling Point | 96 °C | [2][4] |

| Density | 0.675 g/cm³ | [4] |

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. The following protocol is a modified diazo group transfer method, which is noted for its practicality and high yield.

Experimental Protocol: Synthesis via Diazo-Transfer Reaction

This procedure involves two main steps: the preparation of a Grignard reagent followed by the diazo-transfer reaction.

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a face shield, and appropriate gloves, must be worn.

Step A: Preparation of Trimethylsilylmethylmagnesium chloride

-

Set up a dry, four-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to an argon or nitrogen line.

-

Maintain an inert atmosphere throughout the reaction.

-

To the flask, add magnesium turnings (0.44 g-atom) and anhydrous diethyl ether (40 mL).

-

Add a small amount of 1,2-dibromoethane (B42909) (approximately 0.1 mL) to initiate the Grignard reaction.

-

In the dropping funnel, prepare a solution of chloromethyltrimethylsilane (B1583789) (0.37 mol) in anhydrous diethyl ether (100 mL).

-

Add a small portion of the chloromethyltrimethylsilane solution to the magnesium turnings. Once the reaction begins (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at reflux for an additional hour.

-

Cool the reaction mixture to room temperature. This Grignard reagent solution is used directly in the next step.

Step B: Diazo-Transfer Reaction

-

In a separate, dry, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere, place a solution of diphenyl phosphorazidate (0.33 mol) in anhydrous diethyl ether (350 mL).

-

Cool the flask in an ice-salt bath.

-

Transfer the previously prepared Grignard reagent into the dropping funnel.

-

Slowly add the Grignard reagent to the stirred solution of diphenyl phosphorazidate, maintaining a low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting yellow solution contains this compound.

Key Applications and Experimental Protocols

Methyl Esterification of Carboxylic Acids

One of the most common applications of this compound is the conversion of carboxylic acids to their corresponding methyl esters. This reaction is typically rapid and proceeds under mild conditions.

-

Dissolve the carboxylic acid (1.0 mmol) in a mixture of a suitable solvent such as dichloromethane (DCM) or diethyl ether and methanol (B129727) (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (typically a 2.0 M solution in hexanes, 1.1 mmol) dropwise to the cooled solution. The evolution of nitrogen gas is typically observed.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Once the reaction is complete, the excess this compound can be quenched by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

The reaction mixture can then be concentrated under reduced pressure to yield the methyl ester, which can be further purified by standard methods if necessary.

The reaction proceeds through an acid-catalyzed process where the carboxylic acid protonates the this compound, leading to the formation of a methyldiazonium cation and the carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group and displacing nitrogen gas to form the methyl ester.

Caption: Mechanism of Carboxylic Acid Esterification with TMSD.

Derivatization for GC-MS Analysis

This compound is also employed as a derivatizing agent to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for carboxylic acids, phenols, and other compounds with active hydrogens.

-

To a sample containing the analyte (e.g., in an appropriate solvent), add a solution of this compound in the presence of a small amount of methanol.

-

Allow the reaction to proceed at room temperature for a few minutes. The reaction is often visually monitored by the disappearance of the yellow color of the reagent.

-

The resulting solution containing the methylated analyte can then be directly injected into the GC-MS system for analysis.

The Doyle-Kirmse Reaction

This compound is a key reagent in the Doyle-Kirmse reaction, which involves the reaction of a metal carbene with an allyl sulfide, amine, or halide, resulting in a formal insertion and rearrangement.

The reaction is typically catalyzed by a rhodium or copper complex. The catalyst reacts with this compound to form a metal carbene intermediate. The allyl substrate then reacts with this intermediate, leading to the formation of a sulfonium (B1226848) ylide, which undergoes a[5][6]-sigmatropic rearrangement to yield the final product.

Caption: Generalized Pathway of the Doyle-Kirmse Reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution.

-

Toxicity: It is highly toxic and can be fatal if inhaled.[7][8] Inhalation may cause severe respiratory tract irritation and pulmonary edema, with symptoms possibly being delayed.[8] It is also harmful if swallowed or absorbed through the skin.[8]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[8][9] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles with a face shield.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It is often recommended to store it under an inert atmosphere.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Decontamination: Spills and residual reagent on glassware can be neutralized by the careful, slow addition of acetic acid until the yellow color disappears and gas evolution ceases.[9]

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air immediately.[9]

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, offering a safer and more manageable alternative to diazomethane for methylation reactions. Its application in derivatization for analytical purposes and in carbon-carbon bond-forming reactions like the Doyle-Kirmse reaction further underscores its importance. A thorough understanding of its properties, reaction protocols, and stringent adherence to safety precautions are essential for its effective and safe utilization in the laboratory.

References

- 1. This compound: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [commonorganicchemistry.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of methyl esterification of carboxylic acids by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

Navigating the Risks: A Technical Guide to the Safe Handling and Disposal of Trimethylsilyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilyldiazomethane (TMSD), a versatile and widely used reagent in organic synthesis, offers a safer alternative to the highly explosive and toxic diazomethane (B1218177). However, its handling and disposal require stringent safety protocols due to its own significant health hazards, including potential fatality upon inhalation. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, with a focus on quantitative data, detailed experimental protocols, and clear visual workflows to ensure laboratory safety.

Understanding the Hazard Profile

(Trimethylsilyl)diazomethane is a greenish-yellow liquid, typically supplied as a solution in solvents like hexanes or diethyl ether.[1] While it is considered non-explosive, it is highly toxic and flammable.[2][3] Inhalation is the most critical route of exposure and can cause severe pulmonary edema, which may be delayed for hours and can be fatal.[4][5][6] There have been documented fatalities of chemists attributed to TMSD inhalation.[4][7] It is also harmful if ingested or absorbed through the skin and is a suspected carcinogen and reproductive toxin.[4][7]

A significant and often overlooked danger is the potential for TMSD to generate the much more toxic and explosive diazomethane in the presence of alcoholic solvents under acidic or basic conditions.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀N₂Si | [3] |

| Molar Mass | 114.223 g/mol | [3] |

| Appearance | Greenish-yellow liquid | [4] |

| Boiling Point | 96.0 °C (204.8 °F; 369.1 K) | [3] |

| Stability | Stable in sealed containers under a dry, inert atmosphere. Decomposes on exposure to light. | [8][9] |

Toxicity Data

Quantitative toxicity data for this compound is limited, particularly for inhalation, which is the most critical exposure route.

| Toxicity Metric | Value | Species | Source(s) |

| Dermal LD50 | >2000 mg/kg | Rat | [7] |

| Dermal LD50 | >1000 mg/kg | Rabbit | [7] |

| Inhalation Toxicity | Lethal respiratory toxicant; exposure to 10 ppm for 30 minutes caused lung injury in rats. | Human, Rat | [7][10] |

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to minimize the risk of exposure and accidents.

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a properly functioning chemical fume hood.[4] A blast shield is also recommended as a precaution against the potential for in situ diazomethane formation.[5]

Required Personal Protective Equipment:

-

Eye and Face Protection: ANSI Z87.1-compliant safety goggles and a face shield must be worn.[5]

-

Hand Protection: Double gloving with nitrile or neoprene gloves is required.[5]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4][5]

Storage Requirements

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and direct sunlight.[4][6]

-

Keep containers tightly sealed and store under an inert atmosphere (e.g., nitrogen).[5][6]

-

If refrigerated storage is necessary, the primary container must be placed in a sealed secondary container.[4]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to mitigating harm.

Spill Response

For small spills (<1 L) inside a chemical fume hood:

-

Alert personnel in the immediate area.

-

Wear full PPE, including double nitrile gloves.

-

Contain the spill with an absorbent material (e.g., vermiculite).

-

Slowly add a 10:1 methanol (B129727):acetic acid solution to quench the TMSD.[1]

-

Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

For large spills (>1 L) or any spill outside a fume hood:

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm.

-

Do not attempt to clean up the spill.

-

Inform emergency responders about the nature of the spill.

Exposure Response

Inhalation:

-

Move the individual to fresh air immediately.[4]

-

Call for emergency medical assistance (e.g., 911).[4]

-

Be aware that symptoms may be delayed.[5]

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]

-

Seek immediate medical attention.[4]

Eye Contact:

-

Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4]

-

Seek immediate medical attention.[4]

Ingestion:

Quenching and Disposal

All unreacted this compound and contaminated materials must be treated as hazardous waste. Unreacted TMSD should be quenched before disposal. Acetic acid is a commonly used and effective quenching agent.[5]

Detailed Quenching Protocol

This protocol is for the quenching of excess this compound in a reaction mixture.

Materials:

-

Reaction mixture containing unreacted this compound.

-

Acetic acid (glacial).

-

An appropriate solvent (e.g., the reaction solvent, or an ether like THF).

-

Stir plate and stir bar.

-

Ice bath.

Procedure:

-

Ensure the reaction vessel is in a well-ventilated fume hood and the user is wearing full PPE.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic acid dropwise to the stirred reaction mixture. A molar excess of acetic acid (e.g., 3.8 equivalents as a starting point, adjust as necessary based on the scale of the reaction) should be used to ensure complete neutralization.[1]

-

Continue stirring at 0 °C. The yellow color of the TMSD will fade, and gas evolution (nitrogen) will be observed.

-

Continue adding acetic acid until the yellow color disappears and gas evolution ceases.[5]

-

Once the reaction is complete, the quenched mixture can be disposed of as hazardous waste according to institutional guidelines.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials from spills, must be collected as hazardous waste.[4] Solid materials should be rinsed with a dilute solution of acetic acid in methanol before being placed in the appropriate solid waste container.[4]

Conclusion

This compound is an invaluable reagent in modern organic chemistry, but its use demands the utmost respect for its hazardous properties. By implementing the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks associated with this chemical. A thorough understanding of its hazards, strict adherence to handling and disposal procedures, and a well-rehearsed emergency response plan are the cornerstones of a safe laboratory environment when working with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. This compound | C4H10N2Si | CID 167693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Preparation of Trimethylsilyldiazomethane from Trimethylsilylmethylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of trimethylsilyldiazomethane ((TMS)CHN₂) from trimethylsilylmethylmagnesium chloride. This compound serves as a safer, non-explosive, and stable alternative to the hazardous diazomethane (B1218177) for various chemical transformations, including the methylation of carboxylic acids and alcohols, and in one-carbon homologation reactions like the Arndt-Eistert synthesis.[1][2][3] This guide details the well-established diazo-transfer reaction using diphenyl phosphorazidate (DPPA), offering a practical and high-yield method for its preparation.[4][5]

Reaction Overview and Mechanism

The synthesis is a two-step process. First, trimethylsilylmethylmagnesium chloride, a Grignard reagent, is prepared from chloromethyltrimethylsilane (B1583789) and magnesium turnings.[3][6] Subsequently, this Grignard reagent undergoes a diazo-transfer reaction with diphenyl phosphorazidate (DPPA) to furnish this compound.[1][2][3][4][7]

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the azide (B81097) moiety of DPPA, leading to the formation of an intermediate that subsequently eliminates diphenyl phosphate (B84403) to yield the desired product.

Experimental Workflow

Caption: Experimental workflow for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from trimethylsilylmethylmagnesium chloride and diphenyl phosphorazidate, based on a typical laboratory-scale preparation.[6]

| Parameter | Value | Notes |

| Reactants | ||

| Chloromethyltrimethylsilane | 45.4 g (0.37 mol) | Starting material for Grignard reagent |

| Magnesium Turnings | 10.7 g (0.44 g-atom) | Excess magnesium is used |

| Diphenyl Phosphorazidate (DPPA) | 91.2 g (0.33 mol) | The limiting reagent for the diazo-transfer |

| Reaction Conditions | ||

| Grignard Formation Temperature | Gentle reflux of diethyl ether | |

| Diazo-Transfer Temperature | -10°C to 0°C | Crucial for controlling the reaction |

| Reaction Time (Diazo-Transfer) | ~1.5 hours for addition, then 2 hours | |

| Yield and Product | ||

| Product | This compound | In hexane (B92381) or diethyl ether solution |

| Yield | 67-70% | Based on diphenyl phosphorazidate[1][6] |

| Final Concentration | ~1 M solution | After solvent exchange/concentration[8] |

Detailed Experimental Protocols

Caution: this compound is considered highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon).[6]

Part A: Preparation of Trimethylsilylmethylmagnesium Chloride

-

Apparatus Setup: A dry 300-mL, four-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, a thermometer, a reflux condenser connected to an argon line, and a rubber septum.[6]

-

Initiation: The flask is charged with magnesium turnings (10.7 g, 0.44 g-atom). The apparatus is flushed with argon. Anhydrous diethyl ether (40 mL) and 1,2-dibromoethane (B42909) (0.1 mL) are added, and the mixture is stirred for 15 minutes at room temperature to activate the magnesium.[6]

-

Grignard Reagent Formation: A solution of chloromethyltrimethylsilane (45.4 g, 0.37 mol) in anhydrous diethyl ether (100 mL) is added to the dropping funnel. Approximately 10 mL of this solution is added to the magnesium suspension at once to initiate the reaction. Once the exothermic reaction begins (gentle reflux), the remaining solution is added dropwise over about 2 hours, maintaining a gentle reflux.[6]

-

Completion: After the addition is complete and the exothermic reaction subsides, the mixture is heated to reflux for an additional hour to ensure complete reaction. The resulting solution of trimethylsilylmethylmagnesium chloride is cooled to room temperature and used directly in the next step.[6]

Part B: Preparation of this compound

-

Apparatus Setup: A dry 1-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a low-temperature thermometer, and a reflux condenser connected to an argon line.[6]

-

Reactant Charging: The flask is charged with a solution of diphenyl phosphorazidate (91.2 g, 0.33 mol) in anhydrous diethyl ether (350 mL). The Grignard reagent prepared in Part A is transferred to the dropping funnel.[6]

-

Diazo-Transfer Reaction: The flask is cooled in an ice-salt bath to an internal temperature of -10°C. The Grignard reagent is added dropwise with vigorous stirring, maintaining the internal temperature below 0°C. The addition typically takes about 1.5 hours. A white precipitate will form during the addition.[6][8]

-

Stirring and Quenching: After the addition is complete, the reaction mixture is stirred for an additional 2 hours in an ice bath.[8] The mixture is then cooled again to -15°C, and cold water (35 mL) is carefully added dropwise, keeping the temperature below 0°C, to quench the reaction.[6]

-

Workup: The resulting mixture is filtered by suction to remove the white solid precipitate. The solid is washed thoroughly with diethyl ether (3 x 100 mL). The combined filtrate is washed with cold water (2 x 100 mL) and dried over anhydrous sodium sulfate.[6]

-

Solvent Exchange and Concentration (Optional but Recommended): To obtain a more stable solution for storage, the diethyl ether can be replaced with hexane. The ethereal solution is carefully concentrated by distillation at atmospheric pressure. Hexane is added, and the distillation is continued until the vapor temperature reaches 68°C. The final yellow hexane solution contains this compound.[6] The solution can be stored at 0°C, protected from light, for several months without significant decomposition.[6][8]

Reaction Pathway Diagram

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H10N2Si | CID 167693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New methods and reagents in organic synthesis. 28. A convenient and efficient preparation of this compound (TMSCHN2) using diphenyl phosphorazidate (DPPA). | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

The Diazo Group in Trimethylsilyldiazomethane: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilyldiazomethane (TMS-diazomethane) has emerged as a versatile and safer alternative to the hazardous and explosive diazomethane (B1218177) in a wide array of organic transformations. Its unique reactivity, centered around the diazo group, enables a variety of crucial chemical reactions, including methylation, homologation, and cycloadditions. This technical guide provides an in-depth exploration of the reactivity of TMS-diazomethane, complete with quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate its effective and safe implementation in research and development, particularly within the pharmaceutical industry.

Core Reactivity of the Diazo Group

The reactivity of TMS-diazomethane is dominated by the synthetic utility of its diazo functional group. The presence of the bulky trimethylsilyl (B98337) group significantly influences its stability and reactivity compared to diazomethane.[1][2][3][4][5] While considered less explosive, it is crucial to handle TMS-diazomethane with care as it is highly toxic upon inhalation and can be fatal.[6][7][8]

The primary modes of reactivity of the diazo group in TMS-diazomethane include:

-

Methylation of Acidic Protons: TMS-diazomethane is an excellent reagent for the methylation of carboxylic acids and phenols.[4][5][8][9][10] The reaction proceeds under mild conditions and offers high yields.[9]

-

Homologation of Carbonyl Compounds: It is widely used for the chain or ring expansion of ketones and aldehydes, a reaction that is often more efficient than with diazomethane.[1][11]

-

[3+2] Cycloaddition Reactions: As a 1,3-dipole, TMS-diazomethane participates in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[12][13][14][15]

-

Generation of Carbenes and Carbenoids: The lithium salt of TMS-diazomethane can be used to generate alkylidene carbenes, which can then undergo further reactions.[16]

Quantitative Data on Key Reactions

The efficiency of TMS-diazomethane in various reactions is highlighted by the quantitative data summarized below.

Table 1: Methylation of Carboxylic Acids

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boc-D-Ser(Bzl)-OH | Diethyl ether/methanol (7:2) | 0 | 5 | 100 | |

| Hydrocinnamic acid | Benzene/methanol | Room Temp. | - | >95 | [9] |

| Benzoic acid | Benzene/methanol | Room Temp. | - | >95 | [9] |

| Perfluorocarboxylic acids (C7-C18) | - | - | 2 min (catalyzed) | - | [17] |

| Ibuprofen, Ketoprofen, Naproxen | - | - | - | High | [18][19] |

Table 2: Homologation of Ketones

| Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | BF₃·OEt₂ | Dichloromethane (B109758) | <0 | 1-4 | High | [1] |

| Fluorenone | BF₃·OEt₂ | Dichloromethane | <0 | 1-4 | High | [1] |

| Various cyclic ketones | Silica gel | - | - | - | - | [11] |

Table 3: [3+2] Cycloaddition with α,β-Unsaturated Esters

| Dipolarophile | Solvent | Temperature (°C) | Product Type | Reference |

| Acrylates | - | - | 2-Pyrazolines or desilylated products | [12][13] |

| β-Substituted dipolarophiles | - | - | Mixture of 2-pyrazolines and desilylated products | [12][13] |

| Diethyl fumarate | CCl₄ | Room Temp. | Pyrazoline derivatives | [14] |

Experimental Protocols

Protocol 1: General Procedure for Methyl Esterification of a Carboxylic Acid

-

Dissolve the carboxylic acid (1.0 equiv) in a mixture of an inert solvent (e.g., diethyl ether, benzene, or toluene) and methanol. A common ratio is 7:2 (v/v) of ether to methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 equiv) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the yellow color of the TMS-diazomethane fades.[4]

-

If the reaction is not complete after a few hours, an additional amount of TMS-diazomethane may be added.

-

Once the reaction is complete, quench any excess TMS-diazomethane by the slow addition of acetic acid until the yellow color disappears and gas evolution ceases.[4]

-

Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for the Homologation of a Ketone

-

Dissolve the ketone (1.0 equiv) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically below 0 °C (e.g., -78 °C).

-

Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the solution.[1]

-

Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes) to the reaction mixture.

-

Allow the reaction to stir at a low temperature for the specified time (typically 1-4 hours).[1]

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: General Procedure for [3+2] Cycloaddition with an α,β-Unsaturated Ester

-

Dissolve the α,β-unsaturated ester (1.0 equiv) in an inert solvent.

-

Add the TMS-diazomethane solution (1.1-1.5 equiv).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by NMR or TLC to observe the formation of the initial 1-pyrazoline and its subsequent isomerization or desilylation.[13]

-

Upon completion, the solvent is removed in vacuo.

-

The resulting pyrazoline derivatives can be further functionalized or purified as needed. For instance, they can be protected with a carbobenzyloxy group for easier handling and characterization.[13]

Visualizing the Reactivity of TMS-Diazomethane

To better understand the transformations involving TMS-diazomethane, the following diagrams illustrate key reaction mechanisms and workflows.

Caption: Mechanism of Carboxylic Acid Methylation.

Caption: Ketone Homologation Pathway.

Caption: [3+2] Cycloaddition and Subsequent Pathways.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. New methods and reagents in organic synthesis. 10. trimethylsilydiazomethane(TMSCHN2). A new, stable, and safe reagent for the homologation of ketones | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New methylene homologation method for cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3-dipolar cycloadditions of this compound revisited: steric demand of the dipolarophile and the influence on product distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1, 3-Dipolar Cylcloadditions of this compound Revisited: Steric Demand of the Dipolarophile and the Influence on Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound : A Useful Reagent for Generating Alkylidene Carbenes and Its Application to Organic Synthesis [jstage.jst.go.jp]

- 17. Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Trimethylsilyldiazomethane for Esterification of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyldiazomethane (TMS-diazomethane) has emerged as a valuable reagent for the esterification of carboxylic acids in complex natural products. It offers a safer and more convenient alternative to the highly toxic and explosive diazomethane (B1218177), while still providing high yields under mild reaction conditions.[1][2][3] This is particularly advantageous when working with sensitive and sterically hindered substrates commonly found in natural product synthesis and drug development.[1] This document provides detailed application notes and experimental protocols for the use of TMS-diazomethane in the esterification of complex natural products.

Advantages of this compound

-

Enhanced Safety: TMS-diazomethane is a relatively stable liquid and is considered a non-explosive alternative to diazomethane gas, significantly reducing handling risks.[1][4]

-

Commercial Availability: It is commercially available as a stable solution in solvents like hexanes or diethyl ether, eliminating the need for in-situ generation from hazardous precursors.[3][4]

-

High Efficiency: Esterification with TMS-diazomethane typically proceeds with high to quantitative yields.[3][5]

-

Mild Reaction Conditions: The reaction is generally performed at room temperature or 0 °C, preserving sensitive functional groups often present in complex natural products.[1][5]

-

Broad Substrate Scope: It is effective for a wide range of carboxylic acids, including those that are sterically hindered.[1][5]

Reaction Mechanism

The esterification of carboxylic acids with TMS-diazomethane in the presence of methanol (B129727) proceeds through an acid-catalyzed methanolysis of TMS-diazomethane to generate diazomethane in situ. The carboxylic acid protonates the diazomethane to form a methyldiazonium ion, which is then attacked by the carboxylate anion in an SN2 reaction to yield the methyl ester and nitrogen gas.[6]

Safety Precautions

While safer than diazomethane, TMS-diazomethane is a toxic and volatile reagent that must be handled with caution in a well-ventilated fume hood.[2][7]

-

Toxicity: TMS-diazomethane is very toxic and can be fatal if inhaled, potentially causing severe pulmonary edema.[2][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and double-layered nitrile gloves.[7]

-

Handling: All work with TMS-diazomethane must be conducted in a certified chemical fume hood.[7] Avoid heating the reagent, as this can lead to an explosion risk in extreme situations.[8]

-

Storage: Keep the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and oxidizing agents.[7]

-

Waste Disposal: All TMS-diazomethane solutions and contaminated materials must be treated as hazardous waste and disposed of according to institutional guidelines. Unreacted TMS-diazomethane can be quenched by the slow addition of dilute acetic acid in methanol.[2][7]

Experimental Protocols

General Protocol for Methyl Esterification

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid-containing natural product

-

This compound solution (e.g., 2 M in hexanes or ~0.6 M in hexane)[3]

-

Anhydrous solvent mixture (e.g., toluene:methanol (3:2), diethyl ether:methanol (7:2))[5]

-

Quenching solution (e.g., dilute acetic acid or formic acid)[2]

Procedure:

-

Dissolve the carboxylic acid (1 mmol) in the chosen solvent mixture (e.g., 10 mL of toluene:methanol 3:2).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TMS-diazomethane solution dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of the reagent.[5]

-

Continue stirring the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).[5]

-

Once the reaction is complete, quench the excess TMS-diazomethane by slowly adding a few drops of a dilute solution of acetic or formic acid until the yellow color disappears and gas evolution ceases.[2]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

-

Purify the resulting methyl ester by column chromatography or other appropriate methods.[5]

Protocol for Esterification of a Sterically Hindered Natural Product (e.g., Fusidic Acid)

This method demonstrates the utility of TMS-diazomethane for challenging substrates.

Materials:

-

Fusidic acid

-

This compound solution

-

Dioxane:Water (9:1)

-

Sodium Carbonate (Na₂CO₃)

Procedure:

-

To a solution of fusidic acid (0.15 mmol) in 9:1 dioxane:water, add sodium carbonate (4 eq.).

-

Add TMS-diazomethane surrogate, temozolomide (B1682018) (TMZ), (2 eq.) and heat the reaction to 60°C for 4-6 hours. Note: While the reference uses TMZ, a weighable diazomethane surrogate, a similar protocol can be adapted for TMS-diazomethane, though reaction times and temperatures may need optimization.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the methyl ester by chromatography to yield the product. An isolated yield of 97% has been reported on a gram scale for this transformation using a diazomethane surrogate.[9]

Quantitative Data Summary

The following table summarizes the yields obtained for the esterification of various natural products using TMS-diazomethane.

| Entry | Carboxylic Acid | Product | Yield (%) | Reference |

| 1 | Oleic Acid | Methyl oleate | 96 | [5] |

| 2 | Abietic Acid | Methyl abietate | 94 | [5] |

| 3 | Glycyrrhetinic Acid | Methyl glycyrrhetinate | 99 | [5] |

| 4 | Betulinic Acid | Methyl betulinate | 94 | [5] |

| 5 | Ursolic Acid | Methyl ursolate | 91 | [5] |

| 6 | Oleanolic Acid | Methyl oleanolate | 99 (GC-yield) | [5] |

| 7 | Boc-D-Ser(Bzl)-OH | O-Bn-N-Boc-D-Ser-OMe | 100 | |

| 8 | Fusidic Acid | Fusidic acid methyl ester | 97 | [9] |

Visualizations

Experimental Workflow for Esterification

Caption: General workflow for the esterification of natural products using TMS-diazomethane.

Logical Relationship of Reagent Choice

Caption: Comparison of diazomethane and TMS-diazomethane for esterification.

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, a small additional amount of TMS-diazomethane can be added. Ensure the starting material is fully dissolved and that the solvent is anhydrous.

-

Side Reactions: The presence of other acidic protons (e.g., phenols) can lead to O-methylation as a side reaction.[6] The reaction conditions, particularly temperature and reaction time, can be optimized to favor esterification. Insufficient methanol in the solvent can lead to the formation of trimethylsilylmethyl ester byproducts.[4]

-

Low Yield: For sterically hindered substrates, longer reaction times or a slight increase in temperature may be necessary. The purity of the starting material is also critical.

Conclusion

This compound is a mild, efficient, and significantly safer reagent for the methyl esterification of complex natural products compared to traditional diazomethane. Its ease of use and high reactivity with a broad range of carboxylic acids make it an invaluable tool for researchers, scientists, and drug development professionals. By following the outlined protocols and safety precautions, TMS-diazomethane can be effectively integrated into synthetic and analytical workflows involving complex natural products.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. This compound: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for GC-MS Analysis with Trimethylsilyldiazomethane Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyldiazomethane (TMS-diazomethane) is a versatile and safer alternative to diazomethane (B1218177) for the derivatization of acidic compounds prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3] This derivatization is crucial for increasing the volatility and thermal stability of analytes containing active hydrogen atoms, such as carboxylic acids and phenols, thereby improving their chromatographic separation and detection.[4][5] TMS-diazomethane converts carboxylic acids to their corresponding methyl esters.[1][5] These derivatives are ideal for GC-MS analysis as they are readily characterized by gas chromatography and easily identified through their electron impact (EI) mass spectra.[1] While diazomethane reacts almost instantaneously, TMS-diazomethane reacts more slowly but is more stable and commercially available in organic solvents, making it a more convenient option.[1]

This document provides detailed application notes and protocols for the use of TMS-diazomethane in GC-MS analysis, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Key Applications

-

Pharmaceutical Analysis: Quantification of acidic drugs and their metabolites in biological matrices.[6]

-

Metabolomics: Profiling of organic acids and other acidic metabolites in complex biological samples.

-

Environmental Monitoring: Detection and quantification of acidic pollutants such as non-steroidal anti-inflammatory drugs (NSAIDs) and phenolic compounds in environmental samples.[2][6]

-

Natural Product Chemistry: Analysis of acidic compounds in natural product extracts.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing TMS-diazomethane derivatization for GC-MS analysis.

Table 1: Derivatization Efficiency and Reaction Conditions for Phenolic Compounds

| Analyte | Derivatization Yield (%) | Reaction Time | Reference |

| 2'-OH-CB-3 | >95% | 24 h | [2] |

| 3'-OH-CB-3 | >95% | 24 h | [2] |

| 4'-OH-CB-3 | >95% | 24 h | [2] |

| 4'-OH-CB-13 | >95% | 24 h | [2] |

| 4'-OH-CB-8 | >95% | 24 h | [2] |

| 4-OH-CB-39 | >95% | 24 h | [2] |

Table 2: Instrumental Detection Limits (IDL) for Selected NSAIDs

| Analyte | Instrumental Detection Limit (ng) | Reference |

| Ibuprofen | 2 | [6] |

| Naproxen | 4 | [6] |

| Ketoprofen | 4 | [6] |

Table 3: Reproducibility of a Method for Perfluorocarboxylic Acids (PFCAs)

| Analyte Group | Intra-day RSD (%) (at 5 ng/mL) | Inter-day RSD (%) (at 5 ng/mL) | Recovery Rate (%) (at 10 ng/mL) | Reference |

| Medium-chain PFCAs (C8-C13) | 0.90 - 4.35 | 2.62 - 5.64 | 83.2 - 111.3 | [8] |

| Long-chain PFCAs (C7, C14-C18) | 0.90 - 4.35 | 2.62 - 5.64 | 83.2 - 111.3 | [8] |

Experimental Protocols

Protocol 1: General Derivatization of Carboxylic Acids

This protocol is a general procedure for the methylation of carboxylic acids using TMS-diazomethane.

Materials:

-

Sample containing carboxylic acids

-

This compound (TMS-diazomethane) solution (e.g., 2.0 M in hexanes or diethyl ether)

-

Toluene or another suitable aprotic solvent

-

Acetic acid or formic acid (for quenching)

-

GC vials with caps

Procedure:

-

Sample Preparation: Dissolve the dried sample containing the carboxylic acid analytes in a suitable aprotic solvent like toluene. If the sample is in an aqueous solution, it must be extracted and dried completely, as water will react with the derivatizing reagent.

-

Reagent Addition: In a well-ventilated fume hood, add a small amount of methanol to the sample solution. Methanol is required to suppress the formation of acylsilane artifacts.[3]

-

Derivatization: Add a slight excess of TMS-diazomethane solution to the sample. The yellow color of the TMS-diazomethane indicates an excess of the reagent.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction is typically complete when the yellow color of the TMS-diazomethane disappears, which usually occurs within an hour.[3] For some applications, the reaction can be instantaneous.[7]

-

Quenching (Optional but Recommended): To quench any excess TMS-diazomethane, slowly add a few drops of acetic or formic acid until the yellow color vanishes and gas evolution ceases.[3]

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Phenolic Compounds

This protocol is adapted for the derivatization of more challenging analytes like phenols, which may require a catalyst and longer reaction times.

Materials:

-

Sample containing phenolic analytes

-

TMS-diazomethane solution (e.g., 2.0 M in n-hexane)

-

Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1 M, for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

GC vials with caps

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing the phenolic analytes in a suitable solvent.

-

Reagent Addition: To 1 mL of the sample solution, add DIPEA and the TMS-diazomethane solution.[2] The optimal amounts of DIPEA and TMS-diazomethane may need to be determined empirically for specific applications.

-

Reaction: Stir the reaction mixture at room temperature in the dark. Reaction times can be significantly longer for phenols, potentially up to 24 hours to achieve high yields.[2]

-

Reaction Termination: Add 1 mL of 1 M hydrochloric acid to terminate the reaction.[2]

-

Extraction: Add 1 mL of diethyl ether for extraction of the derivatized analytes.

-

Drying: Dry the organic layer over anhydrous MgSO₄.[2]

-

Analysis: The dried organic layer is ready for GC-MS analysis.

GC-MS Parameters